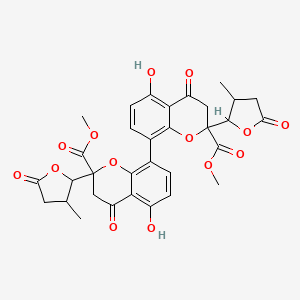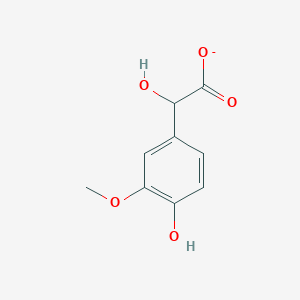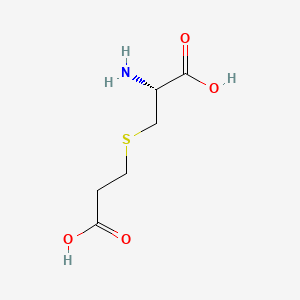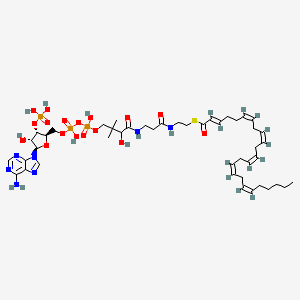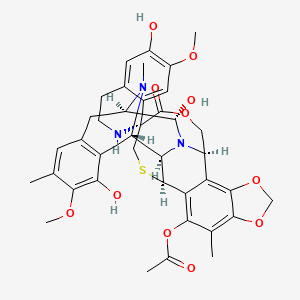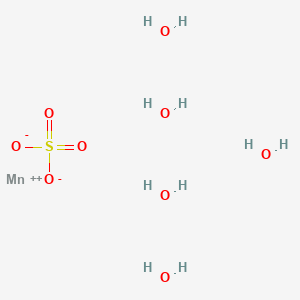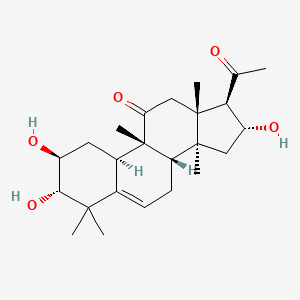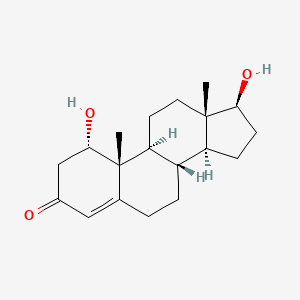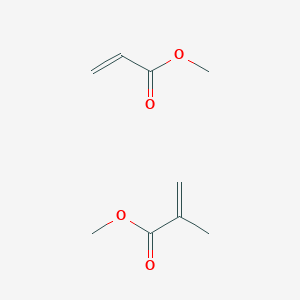![molecular formula C42H75NO10 B1264530 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-methoxyphenyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Galactosylphytosphingosine : Phytosphingosine, derived from Hansenula ciferrii yeast, has been used for synthesizing galactosphingolipids. This process involves glycosidation with acetobromogalactose and subsequent alkaline hydrolysis, leading to the formation of psychosine-like intermediates and cerebrosides (Pascher, 1974).
Development of Hydroxylated Analogues : The synthesis of hydroxylated analogues of α-galactosyl ceramide (KRN7000) has been reported. This involves variations in the phytosphingosine chains and stereochemistry adjustments, producing hydroxylated KRN7000 analogues (Sawant et al., 2013).
Total Synthesis of Alpha-Galactosyl Cerebroside : A convergent synthetic approach has been developed for alpha-galactosyl cerebroside, demonstrating its immunostimulatory activity. The synthesis starts with 4,6-O-benzylidene galactose and involves a key O-galactosylation step (Figueroa‐Pérez & Schmidt, 2000).
Functional Applications and Modifications
Immunostimulant Synthesis : The use of olefin cross-metathesis has been employed to prepare alpha-C-galactosylceramide derivatives, which serve as immunostimulants. This method combines vinyl and propenyl glycosides with vinyl derivatives of phytosphingosine (Chen et al., 2004).
Development of Immunomodulating Glycosphingolipids : A new approach for the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids was achieved, demonstrating the potential in immunomodulation applications (Costantino et al., 2002).
CD1d-mediated Th1-biased NKT Cell Responses : The synthesis of 6′-modified α-GalCer analogues with an intact phytoceramide moiety was reported. These analogues can skew cytokine release profiles to Th1, maintaining strong antigenic activity (Trappeniers et al., 2008).
Inhibition of Glycosyltransferases : The synthesis of alpha-D-galactopyranosyl 1-(methylenediphosphonate) and its analogues has been accomplished. These compounds serve as specific inhibitors of glycosyltransferases, useful in studying the role of these enzymes in processes like metastasis (Vaghefi et al., 1987).
Structural and Chemical Analysis
GIPCs in Aspergillus fumigatus : The study and characterization of glycosylinositolphosphoceramides (GIPCs) in Aspergillus fumigatus highlighted the presence of C(18:0)-phytosphingosine conjugated with hydroxylated fatty acids, playing a role in fungal-host interactions (Simenel et al., 2007).
NKT Cell Activation via CD1d Interaction : Sphinganine-containing alpha-galactosylceramides have been synthesized and shown to activate NKT cells through CD1d interaction, suggesting potential applications in treating various conditions (Ndonye et al., 2005).
Stereoselective Route to Alpha- or Beta-galactosphingolipids : A general synthetic strategy for alpha- or beta-galactosylceramides and their analogues was developed, allowing the preparation of different glycolipids with structural variations. This method is significant for synthesizing various alpha-GalCer-related compounds for CD1d-restricted T-cell activation studies (Matto et al., 2007).
properties
Product Name |
1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine |
|---|---|
Molecular Formula |
C42H75NO10 |
Molecular Weight |
754 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-(4-methoxyphenyl)undecanamide |
InChI |
InChI=1S/C42H75NO10/c1-3-4-5-6-7-8-9-10-11-15-18-21-24-35(45)38(47)34(31-52-42-41(50)40(49)39(48)36(30-44)53-42)43-37(46)25-22-19-16-13-12-14-17-20-23-32-26-28-33(51-2)29-27-32/h26-29,34-36,38-42,44-45,47-50H,3-25,30-31H2,1-2H3,(H,43,46)/t34-,35+,36+,38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
CMJVYOWZSKQYGL-LQPUHCPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)OC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
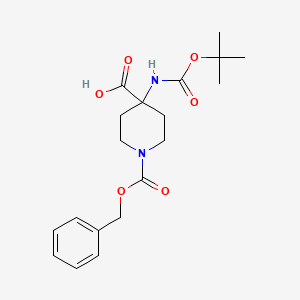
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
